![molecular formula C25H18FNO4 B2897391 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 902507-25-9](/img/structure/B2897391.png)
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H18FNO4 and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Anticonvulsant and Antimicrobial Activities : Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial and anticonvulsant activities, indicating the potential of similar compounds for therapeutic uses. Among these, specific compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, and potent anticonvulsant activity in models of convulsion (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Drug Metabolism and Pharmacokinetics
- Metabolism of Orexin Receptor Antagonists : Studies on the metabolism of novel orexin 1 and 2 receptor antagonists, such as SB-649868, provide insights into their disposition, metabolite profiling, and characterization in humans, which is crucial for the development of new drugs targeting sleep disorders (Renzulli et al., 2011).
Antiviral and Cytotoxic Activities
- Antiviral and Cytotoxic Evaluation : Schiff bases of some 2-phenyl quinazoline-4(3)H-ones were prepared and evaluated for their cytotoxicity and antiviral activity against a range of viruses, highlighting the potential application of similar compounds in antiviral research and therapy (Kumar et al., 2010).
Molecular Design and Pharmacology
- Development of hMCHR1 Antagonists : Research into 3-aminomethylquinoline derivatives as human MCH receptor 1 antagonists demonstrates the application of similar compounds in the design and optimization of new drugs aimed at regulating food intake and treating obesity. Modifications to reduce adverse effects associated with hERG K(+) channel inhibition are a key focus (Kasai et al., 2012).
Chemotherapeutic Agents
- Antitumor Agent Development : The synthesis and evaluation of 2-phenylquinolin-4-ones (2-PQs) and their derivatives have led to the identification of potent antitumor agents. These compounds exhibit significant inhibitory activity against various tumor cell lines, and some have advanced to preclinical study, showcasing the potential for similar compounds in cancer therapy (Chou et al., 2010).
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c1-15-5-7-21-19(9-15)25(29)20(13-27(21)12-16-3-2-4-18(26)10-16)24(28)17-6-8-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOCOXKYAHFXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

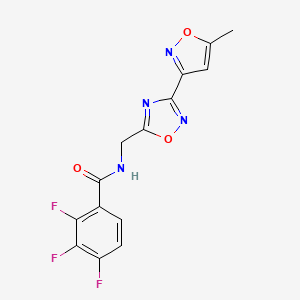
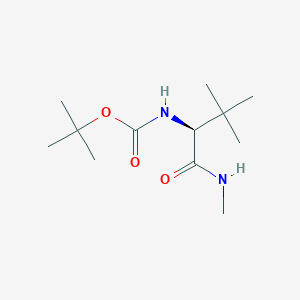
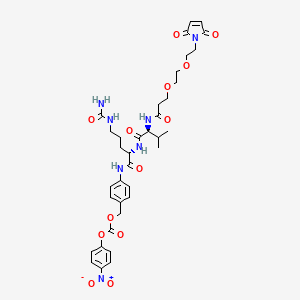

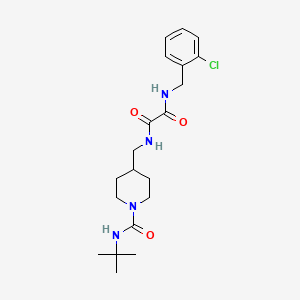
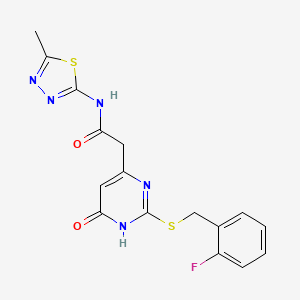
![2-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B2897320.png)
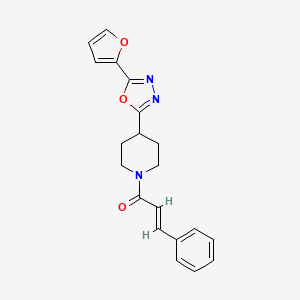
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2897323.png)
![8-(azepan-1-yl)-7-(2-{[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2897325.png)

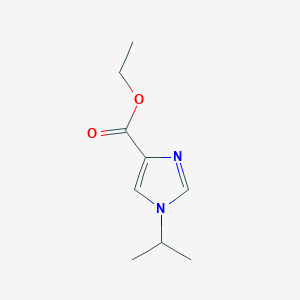

![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)